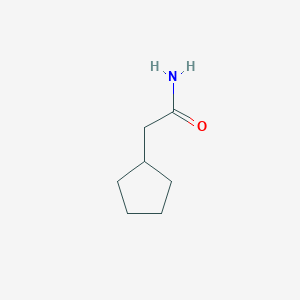

2-Cyclopentylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRCIXHTUHZNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593661 | |

| Record name | 2-Cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-04-0 | |

| Record name | 2-Cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopentylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 2-Cyclopentylacetamide

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 933-04-0), a valuable chemical intermediate in organic synthesis and pharmaceutical research. The document details its physicochemical properties, outlines a robust laboratory-scale synthesis protocol from cyclopentylacetic acid, discusses its potential applications, and provides standardized methods for its analytical characterization. Furthermore, critical safety, handling, and storage procedures are presented to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking detailed, actionable information on this compound.

This compound is a primary amide featuring a cyclopentyl group attached to an acetamide moiety. This structure provides a combination of a non-polar cyclic alkyl group and a polar amide functional group, influencing its solubility and reactivity.

IUPAC Name: this compound[2]

Molecular Formula: C₇H₁₃NO[1][2]

Synonyms: Cyclopentaneacetamide, Carbamoylmethylcyclopentane[2][3]

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below. These parameters are essential for designing experimental conditions, including reaction setups, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| Molecular Weight | 127.18 g/mol | [1][2] |

| Melting Point | 145.5-146.5 °C | [3] |

| Boiling Point (Predicted) | 286.8 ± 9.0 °C | [3] |

| Density (Predicted) | 1.000 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 16.73 ± 0.40 | [3] |

| Topological Polar Surface Area | 43.1 Ų | [2][4] |

| XLogP3 | 1.3 | [2][4] |

Synthesis and Purification

The most direct and common laboratory synthesis of this compound involves the amidation of its corresponding carboxylic acid precursor, cyclopentylacetic acid (CAS No. 1123-00-8).[5][6][7] The conversion of a carboxylic acid to a primary amide requires the activation of the carboxyl group to facilitate nucleophilic attack by an ammonia source. A standard and reliable method involves conversion to an acyl chloride followed by ammonolysis.

Synthesis Workflow: From Carboxylic Acid to Primary Amide

The following diagram illustrates the two-step synthesis pathway. The first step is the activation of the carboxylic acid using thionyl chloride (SOCl₂), a common and effective reagent for this transformation. The second step is the reaction of the resulting acyl chloride with an excess of aqueous ammonia.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H13NO | CID 18425633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 933-04-0 [chemicalbook.com]

- 4. 933-04-0(this compound) | Kuujia.com [kuujia.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CYCLOPENTYLACETIC ACID | 1123-00-8 [chemicalbook.com]

- 7. 2-CYCLOPENTYLACETIC ACID | CAS 1123-00-8 [matrix-fine-chemicals.com]

An In-Depth Technical Guide to 2-Cyclopentylacetamide: Molecular Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Cyclopentylacetamide, a molecule of interest in synthetic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, spectroscopic signature, and potential synthetic routes, offering insights grounded in established chemical principles. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a solid foundation for further investigation and application of this compound.

Molecular Identity and Physicochemical Properties

This compound is a primary amide characterized by a cyclopentyl group attached to the alpha-carbon of an acetamide moiety. This combination of a flexible aliphatic ring and a polar amide group imparts a unique set of properties to the molecule.

Molecular Structure and Weight

The fundamental identity of this compound is defined by its molecular structure and resulting molecular weight.

The structure consists of a five-membered cyclopentane ring bonded to a methylene carbon, which is in turn attached to the carbonyl carbon of an acetamide group.

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="CH"]; C7 [label="C", pos="2.5,0!"]; O8 [label="O", pos="3.5,0.5!"]; N9 [label="NH2", pos="2.5,-1!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C1 -- C6;

C6 -- C7 [label=""];

C7 -- O8 [label="="]; C7 -- N9; }

Figure 1: 2D Molecular Structure of this compound.

The molecular weight of this compound has been calculated based on its atomic composition.

| Property | Value | Source |

| Molecular Weight | 127.18 g/mol | [1][2] |

| Monoisotopic Mass | 127.099714038 Da | [1] |

Physicochemical Characteristics

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. For this compound, these properties are influenced by both the nonpolar cyclopentyl ring and the polar amide group.

| Property | Value | Source |

| XLogP3-AA | 1.3 | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 |

The XLogP3-AA value suggests a moderate lipophilicity, which is a crucial parameter for predicting the pharmacokinetic properties of a potential drug candidate, such as absorption and distribution. The presence of both a hydrogen bond donor (the -NH₂ group) and an acceptor (the carbonyl oxygen) indicates that the molecule can participate in hydrogen bonding, influencing its solubility and interactions with biological targets.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclopentyl ring and the acetamide moiety.

-

-NH₂ protons: A broad singlet, typically in the range of 5.0-7.0 ppm, due to the two amide protons. The chemical shift and peak shape can be influenced by solvent and concentration.

-

α-CH₂ protons: A doublet adjacent to the cyclopentyl group, likely appearing in the range of 2.0-2.5 ppm.

-

Cyclopentyl protons: A series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm, corresponding to the ten protons of the cyclopentyl ring. The complexity of these signals arises from the various diastereotopic environments of the protons on the ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

-

Carbonyl carbon (C=O): A signal in the downfield region, typically around 170-180 ppm.[3]

-

α-Carbon (-CH₂-CO): A signal in the range of 40-50 ppm.

-

Cyclopentyl carbons: Multiple signals in the aliphatic region, generally between 20-40 ppm, corresponding to the five carbons of the cyclopentyl ring.[3] Due to symmetry, some of these carbons may be chemically equivalent, leading to fewer than five distinct signals.

IR Spectroscopy (Predicted)

The infrared spectrum is useful for identifying the key functional groups present in this compound.

-

N-H stretching: Two medium to strong bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.

-

C=O stretching (Amide I band): A strong, sharp absorption band typically found between 1630 and 1695 cm⁻¹.[4]

-

N-H bending (Amide II band): A medium to strong band in the region of 1550-1650 cm⁻¹.

-

C-H stretching: Multiple bands below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclopentyl and methylene groups.

Synthesis of this compound

There are several plausible synthetic routes to this compound, primarily starting from readily available cyclopentyl-containing precursors. The choice of method will depend on factors such as starting material availability, desired scale, and reaction conditions.

From Cyclopentylacetic Acid

A common and straightforward method for the synthesis of primary amides is the conversion of a carboxylic acid. This can be achieved through a two-step process involving the activation of the carboxylic acid followed by amination.

reactant [label="Cyclopentylacetic Acid"]; intermediate [label="Activated Intermediate\n(e.g., Acyl Chloride)"]; product [label="this compound"];

reactant -> intermediate [label="Activating Agent\n(e.g., SOCl₂, DCC)"]; intermediate -> product [label="Ammonia Source\n(e.g., NH₃, NH₄OH)"]; }

Figure 2: General synthetic scheme for this compound from Cyclopentylacetic Acid.

Experimental Protocol (Illustrative):

-

Activation of Cyclopentylacetic Acid:

-

To a solution of cyclopentylacetic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a suitable activating agent such as thionyl chloride (SOCl₂) or a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[5][6]

-

If using thionyl chloride, the reaction is typically performed at room temperature or with gentle heating, and the progress can be monitored by the evolution of HCl and SO₂ gas.

-

If using DCC, the reaction is usually carried out at 0°C to room temperature.

-

-

Amination:

-

The resulting activated intermediate (e.g., cyclopentylacetyl chloride) is then reacted with a source of ammonia, such as aqueous ammonia or ammonia gas bubbled through the solution.

-

This reaction is typically exothermic and should be performed with cooling.

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is worked up by washing with water and brine to remove any unreacted starting materials and byproducts.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial during the activation step to prevent the hydrolysis of the highly reactive acyl chloride or other activated intermediates back to the carboxylic acid.

-

Excess Ammonia: Using an excess of the ammonia source helps to drive the amination reaction to completion and also neutralizes any acidic byproducts, such as HCl formed when using thionyl chloride.

-

Temperature Control: Cooling during the amination step is important to manage the exothermic nature of the reaction and prevent potential side reactions.

From Cyclopentylacetonitrile

An alternative synthetic route involves the hydrolysis of cyclopentylacetonitrile. This method can be performed under either acidic or basic conditions.

reactant [label="Cyclopentylacetonitrile"]; product [label="this compound"];

reactant -> product [label="Hydrolysis\n(Acid or Base Catalyzed)"]; }

Figure 3: General synthetic scheme for this compound from Cyclopentylacetonitrile.

Experimental Protocol (Illustrative - Basic Hydrolysis):

-

Reaction Setup:

-

A mixture of cyclopentylacetonitrile and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is heated under reflux.[7]

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting nitrile.

-

-

Work-up and Purification:

-

Once the reaction is complete, the mixture is cooled to room temperature and neutralized with an acid (e.g., HCl).

-

The product is then extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

Controlled Hydrolysis: The key to this synthesis is to control the hydrolysis to stop at the amide stage, as prolonged or harsh conditions can lead to the formation of the corresponding carboxylic acid.[2] The use of milder conditions, such as lower temperatures or specific reagents like urea-hydrogen peroxide, can favor the formation of the amide.[7]

-

Neutralization: Careful neutralization is important to ensure that the product is in its neutral form for efficient extraction into the organic phase.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, the cyclopentyl moiety is a recognized "privileged" scaffold in medicinal chemistry. Its incorporation into drug candidates can offer several advantages:

-

Improved Lipophilicity: The nonpolar cyclopentyl group can enhance the lipophilicity of a molecule, which can lead to improved absorption, distribution, and bioavailability.

-

Metabolic Stability: The cyclic nature of the cyclopentyl group can confer greater metabolic stability compared to linear alkyl chains, potentially increasing the in vivo half-life of a drug.

-

Conformational Rigidity: The cyclopentyl ring can introduce a degree of conformational constraint, which can be beneficial for optimizing the binding affinity and selectivity of a molecule for its biological target.

Given these properties, this compound can serve as a valuable building block or fragment in the synthesis of more complex molecules with potential therapeutic applications. It could be incorporated into lead compounds to explore structure-activity relationships and to fine-tune pharmacokinetic and pharmacodynamic profiles.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

It is essential to consult the full Safety Data Sheet (SDS) for this compound before handling the compound.

Conclusion

This compound is a simple yet intriguing molecule with potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, predicted spectroscopic characteristics, and plausible synthetic routes. By understanding these fundamental aspects, researchers and drug development professionals can better leverage this compound in their efforts to design and synthesize novel molecules with desired biological activities and therapeutic potential. Further experimental investigation into the spectroscopic properties and biological profile of this compound is warranted to fully elucidate its potential.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sensitivity of 2D IR Spectra to Peptide Helicity: A Concerted Experimental and Simulation Study of an Octapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 8. This compound | C7H13NO | CID 18425633 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Cyclopentylacetamide chemical formula and IUPAC name

An In-depth Technical Guide to 2-Cyclopentylacetamide

Abstract: This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate. The document details its chemical identity, physicochemical properties, a validated synthesis workflow, and its significance as a building block in medicinal chemistry and drug development. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering both foundational knowledge and practical insights into the compound's reactivity and applications.

Core Chemical Identity

This compound is a primary amide featuring a cyclopentyl moiety attached to an acetyl group. This structure combines the stability of an aliphatic carbocycle with the versatile reactivity of an amide functional group.

-

IUPAC Name: this compound[1]

-

Chemical Formula: C₇H₁₃NO[1]

-

CAS Number: 933-04-0[1]

-

Molecular Weight: 127.18 g/mol

-

Synonyms: Cyclopentaneacetamide, carbamoylmethylcyclopentane[1]

The molecule's structure imparts a moderate degree of lipophilicity due to the cyclopentyl ring, while the primary amide group offers sites for hydrogen bonding, influencing its solubility and interaction with biological systems.

Physicochemical & Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. These properties are critical for designing experimental conditions, ensuring safe handling, and predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO | PubChem[1] |

| Molecular Weight | 127.18 g/mol | PubChem[1] |

| Melting Point | 145.5-146.5 °C | ChemicalBook |

| Boiling Point (Predicted) | 286.8 ± 9.0 °C | ChemicalBook |

| Density (Predicted) | 1.000 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 16.73 ± 0.40 | ChemicalBook |

| SMILES | C1CCC(C1)CC(=O)N | PubChem[1] |

Safety & Hazard Information

Safe handling is paramount in a laboratory setting. This compound is classified with the GHS07 pictogram, indicating it can be an irritant.

-

Signal Word: Warning

-

Hazard Statements:

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not commonly detailed in standard literature, but it can be reliably achieved through a well-established two-step process starting from Cyclopentylacetic acid. This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by amination.

The causality behind this two-step approach is rooted in the fundamental reactivity of carboxylic acids and amines. A direct reaction between a carboxylic acid and an amine is typically a slow, high-temperature process because the amine (a base) and the carboxylic acid (an acid) will first undergo an acid-base reaction to form a stable ammonium carboxylate salt.[2][3] This salt must then be dehydrated at high temperatures to form the amide bond.[3][4] Converting the carboxylic acid to an acyl chloride first creates a highly electrophilic carbonyl carbon, which reacts rapidly and exothermically with an amine nucleophile under much milder conditions to provide a high yield of the desired amide.

Conceptual Synthesis Workflow

Caption: General synthesis pathway for this compound.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; successful formation of the intermediate in Step 1 can be confirmed via IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber) before proceeding to Step 2.

Step 1: Synthesis of Cyclopentylacetyl Chloride

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add Cyclopentylacetic acid (1.0 eq) to an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.2 eq) to the solution dropwise at 0 °C (ice bath).[5] A catalytic amount of pyridine or a few drops of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Workup: Carefully remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. The resulting crude Cyclopentylacetyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.

Step 2: Synthesis of this compound

-

Setup: In a separate flask, prepare a solution of concentrated aqueous ammonia (a large excess, e.g., 5-10 eq) in an inert solvent like DCM, cooled in an ice bath.

-

Reagent Addition: Dissolve the crude Cyclopentylacetyl chloride from Step 1 in a small amount of anhydrous DCM. Add this solution dropwise to the vigorously stirred, cold ammonia solution. A white precipitate (the amide product and ammonium chloride byproduct) will form immediately.

-

Reaction: Allow the reaction to stir for 1-2 hours, gradually warming to room temperature to ensure completion.

-

Isolation & Purification:

-

Filter the reaction mixture to collect the solid precipitate.

-

Wash the solid with cold water to remove the water-soluble ammonium chloride byproduct.

-

Further wash the solid with a cold, non-polar solvent (e.g., hexane) to remove any non-polar impurities.

-

Dry the resulting white solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Reactivity, Significance, and Applications

The amide bond is the least reactive of the common carboxylic acid derivatives, a stability that is crucial in many biological systems like proteins.[6][7] However, this compound still possesses key reactive sites that make it a versatile intermediate.

-

Hydrolysis: Under strong acidic or basic conditions with heating, the amide can be hydrolyzed back to Cyclopentylacetic acid and ammonia/ammonium.[7]

-

Reduction: The amide can be reduced to the corresponding primary amine, 2-cyclopentylethanamine, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[7][8] This reaction is unique to amides as the carbonyl oxygen is completely removed.[8]

-

Dehydration: Treatment with a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) can convert the primary amide into a nitrile (cyclopentylacetonitrile).[8][9]

The primary value of this compound and its derivatives lies in their application as structural motifs and synthetic intermediates in drug discovery. The cyclopentane ring is a common scaffold in many bioactive natural products and pharmaceutical compounds.[10] Its incorporation can enhance metabolic stability and optimize the pharmacokinetic profile of a drug candidate.[11] Molecules containing the cyclopentylacetamide core or its N-substituted variants serve as building blocks for more complex heterocyclic systems, such as those found in kinase inhibitors and other targeted therapies.[11][12]

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and a straightforward synthesis route. Its structural features—a stable carbocyclic ring coupled with a reactive yet robust amide group—make it an important intermediate for synthetic chemists. For drug development professionals, its relevance as a scaffold for creating complex, biologically active molecules underscores its continued importance in the field of medicinal chemistry. This guide provides the foundational knowledge necessary for the safe handling, synthesis, and strategic application of this valuable compound.

References

- 1. This compound | C7H13NO | CID 18425633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CYCLOPENTYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Synthesis and Reactions of Amides - Chad's Prep® [chadsprep.com]

- 10. researchgate.net [researchgate.net]

- 11. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Cyclopentylacetamide: Physical and Chemical Properties for the Research Professional

This guide provides a comprehensive overview of the physical and chemical properties of 2-Cyclopentylacetamide, a molecule of interest in synthetic chemistry and drug discovery programs. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required for its effective handling, characterization, and utilization in a laboratory setting.

Molecular Identity and Structure

This compound, identified by the CAS Number 933-04-0, is a primary amide derivative of cyclopentylacetic acid.[1] Its molecular structure consists of a cyclopentyl ring attached to an acetamide functional group.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 933-04-0 | PubChem[1] |

| Molecular Formula | C₇H₁₃NO | PubChem[1] |

| Molecular Weight | 127.18 g/mol | PubChem[1] |

| Canonical SMILES | C1CCC(C1)CC(=O)N | PubChem[1] |

| InChI Key | OXRCIXHTUHZNRY-UHFFFAOYSA-N | PubChem[1] |

graph "2_Cyclopentylacetamide_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

C1 [label="C", pos="0,1!", fillcolor="#F1F3F4", fontcolor="#202124"];

C2 [label="C", pos="-0.87,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"];

C3 [label="C", pos="-0.87,-0.5!", fillcolor="#F1F3F4", fontcolor="#202124"];

C4 [label="C", pos="0,-1!", fillcolor="#F1F3F4", fontcolor="#202124"];

C5 [label="C", pos="0.87,-0.5!", fillcolor="#F1F3F4", fontcolor="#202124"];

C6 [label="CH", pos="0.87,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"];

C7 [label="CH₂", pos="1.87,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"];

C8 [label="C", pos="2.87,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"];

O1 [label="O", pos="3.37,1.2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

N1 [label="NH₂", pos="3.37,-0.2!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C6 -- C7;

C7 -- C8;

C8 -- O1 [style=double];

C8 -- N1;

}

### 2. Physical Properties

Experimentally determined physical properties forthis compound are not readily available in the public domain. The following table includes computed properties from reliable chemical databases, which can serve as estimations for experimental planning.

**Table 2: Physical Properties (Computed)**

| Property | Value | Source |

| :--- | :--- | :--- |

| **XLogP3** | 1.3 | PubChem |

| **Hydrogen Bond Donor Count** | 1 | PubChem |

| **Hydrogen Bond Acceptor Count** | 1 | PubChem |

| **Rotatable Bond Count** | 2 | PubChem |

| **Topological Polar Surface Area** | 43.1 Ų | PubChem |

| **Melting Point** | Not available | - |

| **Boiling Point** | Not available | - |

| **Solubility** | Not available | - |

**Field-Proven Insights:**

* Based on its structure, this compound is expected to be a solid at room temperature, similar to other primary amides of comparable molecular weight.

* The presence of the amide group suggests it will have some solubility in polar protic solvents like water and alcohols, and good solubility in polar aprotic solvents like DMSO and DMF. Its solubility in nonpolar solvents is likely to be limited.

### 3. Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the amide functional group. Amides are generally stable but can undergo specific reactions under appropriate conditions.

#### 3.1. Hydrolysis

Amides can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions. This reaction typically requires elevated temperatures.

* **Acidic Hydrolysis:** In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, this compound will hydrolyze to form cyclopentylacetic acid and an ammonium salt.

* **Basic Hydrolysis:** Treatment with a strong base (e.g., NaOH, KOH) in an aqueous solution will yield a salt of cyclopentylacetic acid and ammonia.

```dot

graph "Amide_Hydrolysis" {

rankdir=LR;

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

"this compound" -> "Cyclopentylacetic Acid" [label=" H₃O⁺, Δ "];

"this compound" -> "Cyclopentylacetate Salt" [label=" OH⁻, H₂O, Δ "];

}

Caption: Hydrolysis pathways of this compound.

Reduction

Primary amides can be reduced to primary amines using strong reducing agents.

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting this compound to 2-cyclopentylethanamine. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Caption: Reduction of this compound to the corresponding amine.

Synthesis of this compound

A common and reliable method for the synthesis of primary amides is from the corresponding carboxylic acid. This typically involves the activation of the carboxylic acid, followed by reaction with ammonia.

Conceptual Synthesis Workflow

References

Navigating the Solubility Frontier: A Technical Guide to 2-Cyclopentylacetamide in Organic Solvents

Foreword: The Uncharted Territory of 2-Cyclopentylacetamide Solubility

To the researchers, scientists, and drug development professionals venturing into the nuanced world of small molecule characterization, this guide serves as a comprehensive manual for navigating the solubility landscape of this compound. As of the compilation of this document, a significant gap exists in publicly accessible, quantitative solubility data for this compound across a broad spectrum of organic solvents. This guide, therefore, takes a proactive and empowering approach. Instead of merely presenting unavailable data, it equips you with the foundational knowledge, theoretical framework, and detailed experimental protocols necessary to determine the solubility of this compound in-house. By following the methodologies outlined herein, you will be able to generate the robust and reliable data essential for advancing your research and development endeavors.

The Molecular Persona of this compound: A Theoretical Solubility Assessment

Before embarking on experimental determination, a thorough understanding of the solute's physicochemical properties is paramount. This compound (C7H13NO) possesses a molecular structure that dictates its interactions with various solvents.[1]

Key Molecular Characteristics:

-

Molecular Weight: Approximately 127.18 g/mol .[1]

-

Amide Functional Group: This polar moiety is capable of both hydrogen bond donation (from the N-H protons) and acceptance (at the carbonyl oxygen).[1]

-

Cyclopentyl Group: A nonpolar, aliphatic ring that contributes to the molecule's overall lipophilicity.

-

Polar Surface Area: Calculated to be 43.1 Ų, indicating a moderate degree of polarity.[1]

-

Hydrogen Bond Donor Count: 1.[1]

-

Hydrogen Bond Acceptor Count: 1.[1]

Predictive Analysis based on "Like Dissolves Like":

The dual nature of this compound, with its polar amide group and nonpolar cyclopentyl ring, suggests a nuanced solubility profile.

-

High Potential for Solubility: In polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile), the amide group can engage in favorable hydrogen bonding and dipole-dipole interactions.

-

Moderate to Low Potential for Solubility: In nonpolar solvents (e.g., hexane, toluene), the nonpolar cyclopentyl group will be the primary driver of interaction. However, the energetic cost of breaking the strong intermolecular forces of the polar amide group within the crystal lattice may limit solubility.

This theoretical assessment provides a rational basis for selecting an initial range of solvents for experimental investigation.

The Cornerstone of Solubility Determination: The Equilibrium Shake-Flask Method

For generating accurate and thermodynamically relevant solubility data, the equilibrium shake-flask method is the gold standard, as recognized by regulatory bodies and scientific literature.[2][3][4] The objective is to create a saturated solution at a constant temperature and then quantify the concentration of the dissolved solute.

Experimental Protocol:

-

Material Preparation:

-

Ensure the this compound is of high purity.

-

Use analytical grade or higher purity organic solvents.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

Cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifugation at the controlled temperature can be employed for more efficient separation.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. The use of a syringe filter (e.g., 0.45 µm PTFE for organic solvents) is critical to remove any undissolved microparticles.

-

Immediately dilute the aliquot with a known volume of a suitable solvent (often the same solvent or a mobile phase for chromatography) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

-

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Analytical Quantification of this compound

The accuracy of your solubility data hinges on the precise measurement of the solute's concentration in the saturated solution. Several analytical techniques are suitable for the quantification of amides like this compound.

Recommended Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its high sensitivity, specificity, and wide applicability. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection would be a good starting point for method development. A calibration curve must be generated using standards of known concentration.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the separation and quantification of volatile and semi-volatile compounds.[5] This method offers excellent sensitivity and structural confirmation through mass spectral data.

-

Spectrophotometric Titration: For primary aliphatic amides, spectrophotometric titration methods have been developed and could be adapted.[6]

The choice of method will depend on the available instrumentation and the specific properties of the solvent system.

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Experimentally Determined Solubility of this compound at 25 °C (Example Template)

| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Polar Protic | Methanol | 5.1 | [Experimental Data] | [Calculated Data] | |

| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] | ||

| Polar Aprotic | Acetone | 5.1 | [Experimental Data] | [Calculated Data] | |

| Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Data] | [Calculated Data] | ||

| Nonpolar | Hexane | 0.1 | [Experimental Data] | [Calculated Data] | |

| Toluene | 2.4 | [Experimental Data] | [Calculated Data] | ||

| Dichloromethane | 3.1 | [Experimental Data] | [Calculated Data] |

Interpreting the Results:

The collected data should be analyzed to identify trends and relationships between solvent properties and the solubility of this compound. The "like dissolves like" principle can be further refined by considering specific intermolecular forces.

Diagram of Solubility Influences:

Caption: Logical relationship between solute/solvent properties and solubility.

Safety Considerations

Prior to conducting any experimental work, a thorough review of the Safety Data Sheet (SDS) for this compound and all solvents is mandatory.[7][8]

-

This compound: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[1]

-

Organic Solvents: Many are flammable and may be toxic or corrosive.

All experimental procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Conclusion: Empowering Research Through Foundational Data

References

- 1. This compound | C7H13NO | CID 18425633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 3. Solubility Measurements | USP-NF [uspnf.com]

- 4. biorelevant.com [biorelevant.com]

- 5. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]

- 6. dmphotonics.com [dmphotonics.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Potential Biological Activities of 2-Cyclopentylacetamide

Abstract

2-Cyclopentylacetamide, a simple amide derivative, presents a scaffold with latent potential for biological activity. While direct research on this specific molecule is sparse, a growing body of evidence from the study of its chemical derivatives suggests a range of pharmacological possibilities. This guide synthesizes the current understanding of related compounds to propose and explore the potential biological activities of this compound. We will delve into hypothesized mechanisms of action, propose detailed experimental workflows for validation, and provide a framework for its systematic investigation as a novel therapeutic agent. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities.

Introduction to this compound

This compound is a chemical compound with the molecular formula C7H13NO[1]. Its structure consists of a cyclopentyl group attached to the nitrogen atom of an acetamide moiety. The presence of the cyclopentyl group increases the lipophilicity of the molecule, a feature that can enhance bioavailability and penetration of the blood-brain barrier, making it an intriguing candidate for neurologically active agents[2].

| Property | Value | Source |

| CAS Number | 933-04-0 | PubChem[3] |

| Molecular Formula | C7H13NO | Santa Cruz Biotechnology[1] |

| Molecular Weight | 127.18 g/mol | PubChem[4] |

| IUPAC Name | N-cyclopentylacetamide | PubChem[4] |

| Physical State | Viscous liquid (for 2-Amino-N-cyclopentylacetamide) | Chem-Impex[2] |

| Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | PubChem[3] |

While this compound itself is primarily available as a research chemical, its derivatives have been synthesized and evaluated for a variety of biological activities, suggesting that the core structure may be a valuable pharmacophore.

Hypothesized Biological Activities Based on Structural Analogs

The exploration of this compound's derivatives has opened several avenues of potential therapeutic application. Below, we discuss the most promising of these, based on published research.

Neuroprotective and Anticonvulsant Potential

A significant body of research points to the potential of acetamide derivatives in the management of seizures and other neurological disorders[5][6]. The structural similarity of this compound to known anticonvulsant agents makes this a primary area for investigation.

Causality and Mechanistic Insights: Many anticonvulsant drugs act by modulating ion channels (e.g., sodium, calcium) or by enhancing GABAergic inhibition. The amide functional group is a key feature in several anticonvulsant medications[5]. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have shown significant anticonvulsant activity in animal models[6]. Furthermore, cyclopentanecarbaldehyde-based thiazoles have demonstrated potent anticonvulsant effects in the pentylenetetrazole (PTZ) model of seizures[7]. It is plausible that this compound could interact with similar targets.

Proposed Signaling Pathway Involvement:

Caption: Hypothesized mechanism of anticonvulsant activity for this compound.

Analgesic and Anti-inflammatory Potential

Certain acetamide derivatives have demonstrated both antinociceptive and anti-inflammatory properties[8][9]. This dual activity suggests a potential for this compound in pain management.

Causality and Mechanistic Insights: The analgesic effects of related compounds may stem from the modulation of ion channels, such as sodium and calcium channels, or interaction with receptors like TRPV1, which are involved in pain signaling[8]. The anti-inflammatory activity could be mediated through the inhibition of pro-inflammatory mediators like nitric oxide (NO)[9].

Enzyme Inhibition Potential

Monoamine Oxidase (MAO) Inhibition: Derivatives of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide have been shown to inhibit monoamine oxidase (MAO) isoforms[10]. MAO inhibitors are used in the treatment of depression and Parkinson's disease. The cyclopentylacetamide scaffold could be a starting point for the development of new MAO inhibitors.

Glutaminase Inhibition: Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), an analog containing a phenylacetamide moiety, is a known inhibitor of glutaminase (GLS)[11]. GLS is a target in cancer therapy, as some tumors are dependent on glutamine metabolism.

Proposed Research Workflow for this compound

A systematic approach is essential to validate the hypothesized biological activities of this compound.

Caption: A comprehensive workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

This model is used to identify compounds that prevent the tonic hindlimb extension phase of a maximal seizure, indicative of an effect on seizure spread.

Protocol:

-

Animals: Male ICR mice (20-25 g) are used.

-

Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group is also included.

-

Induction of Seizures: 30 minutes post-injection, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) is delivered through corneal electrodes.

-

Observation: Mice are observed for the presence or absence of tonic hindlimb extension.

-

Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is calculated. The ED50 (the dose that protects 50% of the animals) is determined using probit analysis.

In Vitro Enzyme Inhibition Assay: Monoamine Oxidase (MAO) Inhibition

This assay determines the ability of this compound to inhibit MAO-A and MAO-B.

Protocol:

-

Enzyme Source: Commercially available recombinant human MAO-A and MAO-B are used.

-

Substrate: A fluorogenic substrate (e.g., Amplex Red reagent) is used.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme, the test compound at various concentrations, and the substrate.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC50 (the concentration that causes 50% inhibition) is determined by non-linear regression analysis.

Data Interpretation and Future Directions

The results from the proposed experiments will provide a preliminary profile of the biological activity of this compound.

| Hypothetical Experimental Outcome | Interpretation | Next Steps |

| Significant protection in MES and scPTZ tests | Potential broad-spectrum anticonvulsant activity. | Determine the mechanism of action (e.g., ion channel modulation, GABAergic effects). Conduct pharmacokinetic and more extensive toxicology studies. |

| Potent inhibition of MAO-B (IC50 < 1 µM) | Potential for development as an anti-Parkinsonian agent. | Assess selectivity for MAO-B over MAO-A. Evaluate in vivo efficacy in models of Parkinson's disease. |

| Moderate analgesic and anti-inflammatory activity | Potential for development as a non-opioid analgesic. | Investigate the mechanism of action (e.g., COX inhibition, TRPV1 antagonism). Optimize the structure to improve potency. |

| No significant activity in any assay | The parent compound may be inactive, but could serve as a scaffold for derivatization. | Synthesize and screen a library of this compound derivatives with various substitutions. |

Conclusion

While this compound remains a largely unexplored molecule, the biological activities of its derivatives provide a strong rationale for its investigation. The potential for anticonvulsant, analgesic, anti-inflammatory, and enzyme-inhibiting properties makes it a compelling starting point for drug discovery programs. The systematic approach outlined in this guide, from in silico screening to in vivo validation, provides a roadmap for uncovering the therapeutic potential of this simple yet promising chemical entity.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H13NO | CID 18425633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 2-Cyclopentylacetamide Derivatives: A Technical Guide

Abstract

The 2-cyclopentylacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. The inherent lipophilicity of the cyclopentyl group, coupled with the versatile chemistry of the acetamide moiety, provides a robust framework for the design of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. This technical guide delves into the synthesis, chemical properties, and burgeoning therapeutic applications of this compound derivatives. We will explore their potential as central nervous system (CNS) modulators, with a focus on neurodegenerative and seizure disorders, as well as their emerging roles in oncology and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights into the rationale behind experimental design, detailed protocols, and a comprehensive overview of the current state of the field.

Introduction: The Rationale for the this compound Scaffold

In the landscape of drug discovery, the identification of core scaffolds that can be readily modified to interact with a variety of biological targets is of paramount importance. The this compound moiety presents a compelling case for such a scaffold. The cyclopentyl group, a non-aromatic carbocycle, offers a unique combination of properties. Its three-dimensional structure allows for favorable interactions within the binding pockets of proteins, while its lipophilic nature can enhance membrane permeability and, consequently, bioavailability. This is a critical consideration in the design of drugs targeting the central nervous system, where penetration of the blood-brain barrier is a significant hurdle.

The acetamide functional group provides a versatile handle for chemical modification. The amide bond is a common feature in many biologically active molecules and can participate in hydrogen bonding interactions with protein targets. The nitrogen and carbonyl groups of the acetamide can be substituted with a wide array of chemical functionalities, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. This guide will explore how these fundamental characteristics of the this compound core have been leveraged in the development of novel therapeutic agents.

Synthetic Strategies: Building the this compound Core and its Analogs

The synthesis of this compound and its derivatives can be approached through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the scale of the synthesis.

Synthesis of the Core Scaffold: this compound

A common and efficient method for the preparation of the parent this compound involves a two-step process starting from cyclopentanemethanol.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Cyclopentylacetic Acid

-

Reaction Setup: In a well-ventilated fume hood, to a solution of cyclopentanemethanol (1.0 eq) in a suitable solvent such as pyridine, slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like diethyl ether. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyclopentylacetyl chloride.

-

Hydrolysis: The crude acyl chloride is then hydrolyzed to cyclopentylacetic acid by treatment with an aqueous base (e.g., NaOH) followed by acidification.

Step 2: Amidation of Cyclopentylacetic Acid

-

Activation: The resulting cyclopentylacetic acid (1.0 eq) is dissolved in an appropriate solvent (e.g., dichloromethane or DMF). A coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 eq) or a carbodiimide reagent like DCC or EDC (1.1 eq) is added, and the mixture is stirred for 30-60 minutes at room temperature to form an activated intermediate.

-

Ammonia Addition: Concentrated aqueous ammonia (a sufficient excess) is then added to the reaction mixture.

-

Reaction and Purification: The reaction is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford this compound.[1][2][3][4]

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives typically follows a similar amidation protocol, replacing ammonia with a primary or secondary amine.

Experimental Protocol: General Synthesis of N-Aryl-2-cyclopentylacetamides

-

Acyl Chloride Formation: Cyclopentylacetic acid (1.0 eq) is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride (1.2 eq) in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF. The reaction is typically stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield crude cyclopentylacetyl chloride.

-

Amidation: The crude cyclopentylacetyl chloride is dissolved in an inert solvent like dichloromethane and added dropwise to a cooled (0 °C) solution of the desired aniline derivative (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).

-

Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the organic layer is separated, washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the target N-aryl-2-cyclopentylacetamide.

Therapeutic Applications and Biological Activities

Derivatives of this compound have shown promise in a variety of therapeutic areas, primarily due to their ability to interact with key biological targets.

Central Nervous System Disorders

The lipophilic cyclopentyl group facilitates the passage of these derivatives across the blood-brain barrier, making them attractive candidates for treating CNS disorders.

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[5][6][7] Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease.[5][6][7] A series of N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives have been synthesized and evaluated for their MAO-A and MAO-B inhibitory activities. Several of these compounds displayed significant and selective inhibition of MAO-B.

| Compound ID | R Group | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| 4a | 4-Fluorophenyl | 7.06 ± 0.18 | 0.42 ± 0.012 |

| 4b | 4-Chlorophenyl | 6.56 ± 0.20 | 0.36 ± 0.014 |

| 4c | 4-Bromophenyl | 6.78 ± 0.15 | 0.69 ± 0.020 |

| Moclobemide | (Standard) | 6.061 ± 0.262 | - |

Data synthesized from a study on N-substituted cyclopentylacetamide derivatives.

The causality behind this activity lies in the ability of the substituted acetamide moiety to interact with the active site of the MAO-B enzyme. The cyclopentyl group likely contributes to the overall binding affinity and selectivity.

There is growing evidence to suggest that acetamide derivatives possess anticonvulsant properties. While direct studies on this compound are limited, related structures have shown efficacy in animal models of epilepsy. The mechanism of action is often attributed to the modulation of ion channels, such as voltage-gated sodium channels, or enhancement of GABAergic neurotransmission. The GABA-A receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the CNS.[8][9][10][11][12] Positive allosteric modulation of this receptor leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability. The structural features of some this compound derivatives may allow them to bind to allosteric sites on the GABA-A receptor, thus potentiating the effects of GABA.

Anticancer Activity

Recent studies have highlighted the potential of compounds containing a cyclopentyl moiety in oncology. For instance, 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.[13][14] While the core structure is different, this suggests that the cyclopentyl group can be a valuable component in the design of anticancer agents. Phenylacetamide derivatives have also been investigated as potential anticancer agents, with some showing activity against prostate and breast cancer cell lines.[15] The proposed mechanisms often involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation. Further investigation into this compound derivatives for anticancer activity is a promising area of research.

Anti-inflammatory Properties

The anti-inflammatory potential of cyclopentyl-containing compounds has also been explored. For example, cyclopentene derivatives isolated from natural sources have been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 cells, indicating anti-inflammatory effects.[16] Additionally, derivatives of 2-aminophenylacetic acid have been synthesized and shown to inhibit prostaglandin synthetase, a key enzyme in the inflammatory cascade.[17] Given these findings, it is plausible that this compound derivatives could be designed to exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Structure-Activity Relationships (SAR) and Future Directions

The exploration of the structure-activity relationships of this compound derivatives is still in its early stages. However, some initial trends can be observed. For the MAO-B inhibitors, substitution on the N-phenyl ring with small, electron-withdrawing groups appears to be favorable for activity. The development of a comprehensive SAR would require the synthesis and biological evaluation of a larger library of compounds with systematic variations in both the cyclopentyl and acetamide moieties.

Future research in this area should focus on:

-

Elucidating specific mechanisms of action: For derivatives showing promise in areas like epilepsy and cancer, detailed mechanistic studies are needed to identify the precise molecular targets.

-

Optimizing pharmacokinetic properties: While the cyclopentyl group is expected to enhance lipophilicity, further modifications may be necessary to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Exploring a wider range of therapeutic targets: The versatility of the this compound scaffold suggests that it could be adapted to target other enzymes, receptors, and ion channels implicated in various diseases.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability make it an attractive core for medicinal chemists. The demonstrated activity of its derivatives in CNS disorders, and the potential for applications in oncology and inflammation, underscore the importance of continued research in this area. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this versatile chemical class.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amide Synthesis [fishersci.dk]

- 5. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]

- 6. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]

- 7. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. studysmarter.co.uk [studysmarter.co.uk]

- 11. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopentyl Group in Drug Design: A Technical Guide to Optimizing Lipophilicity and Bioavailability

For Immediate Release to Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic selection of substituents is a cornerstone of successful drug design. Among the repertoire of alicyclic scaffolds, the cyclopentyl group presents a unique combination of physicochemical properties that can be expertly leveraged to enhance a drug candidate's lipophilicity and, consequently, its bioavailability. This technical guide provides an in-depth analysis of the cyclopentyl moiety, offering researchers and drug development professionals a comprehensive resource on its application. We will explore the theoretical underpinnings of its lipophilic contribution, detail rigorous experimental protocols for its quantification, and examine its multifaceted impact on the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Introduction: The Lipophilicity-Bioavailability Axis

A central challenge in drug discovery is designing molecules that not only interact potently with their biological target but also possess the ability to reach that target in sufficient concentrations. This is governed by the compound's pharmacokinetic profile. Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical parameter that profoundly influences ADME properties.[1][2][3]

A molecule's journey after administration, particularly for oral drugs, begins with dissolution in the gastrointestinal fluids, followed by permeation across the lipid bilayer of intestinal cell membranes to enter the bloodstream.[4][5][6] This necessitates a delicate balance: a compound must be soluble enough in the aqueous environment of the gut (hydrophilicity) yet sufficiently fat-soluble (lipophilicity) to traverse cellular membranes.[4][6][]

-

Too Hydrophilic: The compound may have excellent aqueous solubility but will be unable to efficiently cross lipid membranes, leading to poor absorption.

-

Too Lipophilic: The compound might readily cross membranes but suffer from poor aqueous solubility, hindering its initial dissolution.[4][] Highly lipophilic drugs can also lead to issues such as rapid metabolism, off-target toxicity, and undesirable tissue accumulation.[1][6]

Therefore, modulating lipophilicity is a key strategy in lead optimization. The cyclopentyl group, a five-membered alicyclic ring, has emerged as a valuable tool for medicinal chemists to fine-tune this critical property.[8]

Physicochemical Profile of the Cyclopentyl Group

The cyclopentyl group is a non-polar, hydrophobic moiety.[9] Unlike its smaller, more strained counterpart, the cyclopropyl group, cyclopentane has reduced angle strain.[8] Compared to a linear pentyl chain, the cyclopentyl group is more conformationally restricted, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. However, it is not entirely rigid, existing in a dynamic equilibrium between "envelope" and "half-chair" conformations, which allows it to adapt to binding pockets.

The primary contribution of the cyclopentyl group is its impact on lipophilicity. Adding this group to a molecule generally increases its non-polar surface area and thus its lipophilicity.[9]

| Property | Description | Implication in Drug Design |

| Structure | Five-membered saturated carbocyclic ring | Provides a balance of rigidity and flexibility. |

| Lipophilicity | Hydrophobic and non-polar | Increases LogP, enhancing membrane permeability.[9] |

| Metabolic Stability | Saturated ring system | Often more resistant to oxidative metabolism compared to linear alkyl chains or aromatic rings. |

| Conformation | Exists as interconverting envelope and half-chair forms | Can adapt to the shape of target binding sites.[10] |

Quantifying Lipophilicity: The Role of LogP

The most common measure of lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5] It is usually expressed as its base-10 logarithm, LogP.

LogP = log10 ([Compound]octanol / [Compound]water)

For ionizable compounds, the distribution coefficient (LogD) is used, which is the LogP at a specific pH. Studies suggest that an optimal range for LogP to achieve good oral bioavailability is often between 0 and 3.[1]

The cyclopentyl group can be a more efficient way to increase lipophilicity compared to a linear pentyl group, in that it can offer a greater increase in potency for a similar increase in LogP, a concept known as lipophilic efficiency (LLE).

Experimental Determination of Lipophilicity

Accurate determination of LogP is crucial. The Organization for Economic Co-operation and Development (OECD) provides standardized guidelines for these measurements.

Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partition coefficient.[11][12]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After thorough mixing to reach equilibrium, the phases are separated, and the concentration of the compound in each phase is determined analytically.

Step-by-Step Protocol:

-

Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure mutual saturation of the solvents.

-

Dissolution: Dissolve a known amount of the test compound in either n-octanol or water. The concentration should not exceed 0.01 mol/L in either phase.

-

Partitioning: Combine the two phases in a vessel at a known volume ratio. The vessel should be shaken at a constant temperature (e.g., 25°C) until equilibrium is reached.[12]

-

Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.[12]

-

Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, GC).

-

Calculation: Calculate the LogP using the measured concentrations. The experiment should be repeated with at least two different starting volume ratios.

Causality Behind Choices: Using mutually saturated solvents is critical to prevent volume changes during the experiment that would alter the concentration and lead to inaccurate results. Centrifugation is the most reliable way to break up any emulsions and prevent cross-contamination of the phases before analysis.

HPLC Method (OECD Guideline 117)

For higher throughput, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often used to estimate LogP.[13]

Principle: This method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its LogP. Highly lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

Step-by-Step Protocol:

-

System Setup: Use an RP-HPLC system with a non-polar stationary phase (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer.

-

Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.

-

Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system.

-

Data Acquisition: Record the retention time of the test compound.

-

LogP Estimation: Use the calibration curve to estimate the LogP of the test compound from its retention time.

Self-Validation: The validity of this method relies on a robust calibration curve. The standards chosen should span the expected LogP range of the test compound, and the resulting calibration curve should have a high correlation coefficient (R² > 0.95).

Diagram: Workflow for Experimental Lipophilicity Determination

Caption: Workflow for determining LogP via Shake-Flask or HPLC methods.

Impact of Cyclopentyl Groups on Bioavailability

The introduction of a cyclopentyl group can favorably influence several aspects of a drug's pharmacokinetic profile.

Absorption and Permeability

By increasing lipophilicity, a cyclopentyl group can enhance a drug's ability to passively diffuse across the intestinal epithelium.[9] This is a primary mechanism for the absorption of many oral drugs. However, as mentioned, a balance is essential. An excessive increase in lipophilicity can trap the drug in the membrane or lead to poor dissolution in the gut.

Metabolic Stability

A significant advantage of alicyclic groups like cyclopentyl is their potential to improve metabolic stability.[14] Many drugs are metabolized by cytochrome P450 (CYP) enzymes in the liver, a process that often involves the oxidation of metabolically labile sites.[15] Unsubstituted linear alkyl chains and some aromatic rings can be "soft spots" for this type of metabolism.[14] Replacing such a group with a more robust cyclopentyl ring can block this metabolic pathway, thereby increasing the drug's half-life and overall exposure in the body.[9][14]

Distribution

Increased lipophilicity from a cyclopentyl group can also affect how a drug is distributed throughout the body.[5][] More lipophilic drugs tend to have a larger volume of distribution, meaning they are more likely to enter tissues rather than remaining in the bloodstream.[] This can be advantageous for drugs targeting intracellular receptors but may be a liability if it leads to unwanted accumulation in fatty tissues.

Assessing Bioavailability: The PAMPA Assay

To predict in vivo absorption early in the discovery process, in vitro permeability assays are invaluable. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to evaluate passive diffusion.[16][17]

Principle: PAMPA measures the permeation of a compound from a donor compartment, through an artificial membrane coated with a lipid solution, to an acceptor compartment.[16][18] This setup mimics the lipid barrier of the intestinal epithelium.

Step-by-Step Protocol:

-

Membrane Preparation: A filter plate (the donor plate) is coated with a lipid solution (e.g., 4% lecithin in dodecane) to form the artificial membrane.[19] The solvent is allowed to evaporate.

-

Donor Solution: The test compound is dissolved in a buffer (e.g., PBS at pH 7.4) to create the donor solution.

-

Acceptor Solution: An acceptor plate is filled with a matching buffer, which may contain a "sink" agent to mimic physiological conditions.[18]

-